molecular formula C13H18N4O3S B11193066 2-methyl-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

2-methyl-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B11193066
M. Wt: 310.37 g/mol
InChI Key: DIOPAZXRPQHLMW-UHFFFAOYSA-N
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Description

2-METHYL-6-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE is a complex organic compound that belongs to the class of triazolopyridines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with additional functional groups such as a methyl group and a sulfonyl group attached to a piperidine ring

Preparation Methods

The synthesis of 2-METHYL-6-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE involves several steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate precursor.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the triazole intermediate.

    Introduction of the Sulfonyl Group: The sulfonyl group is typically introduced via a sulfonation reaction, using reagents such as sulfonyl chlorides.

    Methylation: The final step involves the methylation of the compound, which can be achieved using methylating agents like methyl iodide.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

2-METHYL-6-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups. Common reagents for these reactions include halides and amines.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments, typically using acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-METHYL-6-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and infectious diseases.

    Biological Research: It is used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules, facilitating the development of new compounds with desired properties.

Mechanism of Action

The mechanism of action of 2-METHYL-6-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 2-METHYL-6-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    Triazolopyridines: These compounds share the triazole-pyridine core but differ in their substituents, leading to variations in their chemical and biological properties.

    Piperidine Derivatives: Compounds with piperidine rings and various functional groups, which may exhibit different pharmacological activities.

    Sulfonyl-Containing Compounds: These compounds have sulfonyl groups attached to different core structures, influencing their reactivity and applications.

Properties

Molecular Formula

C13H18N4O3S

Molecular Weight

310.37 g/mol

IUPAC Name

2-methyl-6-(4-methylpiperidin-1-yl)sulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one

InChI

InChI=1S/C13H18N4O3S/c1-10-5-7-16(8-6-10)21(19,20)11-3-4-12-14-15(2)13(18)17(12)9-11/h3-4,9-10H,5-8H2,1-2H3

InChI Key

DIOPAZXRPQHLMW-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)C)C=C2

Origin of Product

United States

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